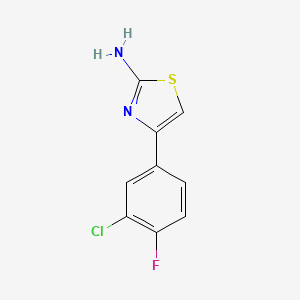
4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Chloro-4-fluorophenyl isocyanate” is a laboratory chemical with the CAS number 50529-33-4 . It’s used in research and development and is not recommended for food, drug, pesticide, or biocidal product use .
Molecular Structure Analysis
The molecular formula of “3-Chloro-4-fluorophenyl isocyanate” is C7H3ClFNO . Its average mass is 171.556 Da and its monoisotopic mass is 170.988724 Da .Applications De Recherche Scientifique
Multi-Stimuli Responsive Materials
A study by Xiao-lin Lu and M. Xia (2016) explored the multi-stimuli responsive properties of a novel molecule closely related to the chemical structure of interest, highlighting its potential application in creating security inks. This research underscores the molecule's ability to exhibit profound changes in fluorescence in response to mechanical force or pH changes, attributed to its unique molecular packing and structural features (Xiao-lin Lu & M. Xia, 2016).
Antitumor Activities
Research on benzothiazole derivatives, similar to the target compound, has demonstrated potent antitumor properties. For instance, a study presented by T. Bradshaw et al. (2002) focused on the development of amino acid prodrugs of benzothiazole compounds, showing significant promise in treating various cancers due to their selective cytotoxicity and ability to be biotransformed into active metabolites (T. Bradshaw et al., 2002).
Antibacterial Properties
A compound directly related to "4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine" was synthesized and evaluated for its antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum. This highlights the potential application of such compounds in developing new antibacterial agents (Nadine Uwabagira, B. Sarojini, & B. Poojary, 2018).
Corrosion Inhibition
The investigation into thiazole derivatives for corrosion inhibition of iron showcases the practical applications of these compounds in protecting metals from degradation. This research indicates the compound's potential in industrial applications where corrosion resistance is crucial (S. Kaya et al., 2016).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
A similar compound, gefitinib, targets the tyrosine kinases associated with the epidermal growth factor receptor (egfr-tk) .
Mode of Action
Gefitinib, a similar compound, inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with the EGFR .
Biochemical Pathways
The inhibition of egfr by gefitinib can affect multiple downstream pathways, including the pi3k/akt and mapk pathways .
Result of Action
The inhibition of egfr by gefitinib can lead to the inhibition of cell proliferation and induction of apoptosis .
Propriétés
IUPAC Name |
4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2S/c10-6-3-5(1-2-7(6)11)8-4-14-9(12)13-8/h1-4H,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOILNLAYTYETKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)N)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4,5-dimethyl-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2851052.png)
![methyl 2-[1-(3-chloro-2,4-difluorophenyl)-N-(cyanomethyl)formamido]acetate](/img/structure/B2851053.png)
![2-[Acetyl(2-phenylethyl)amino]-N-(2-cyanopropan-2-yl)acetamide](/img/structure/B2851055.png)

![N-(3-methoxypropyl)-3-[1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)
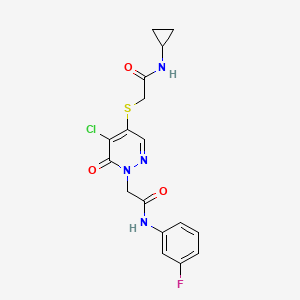
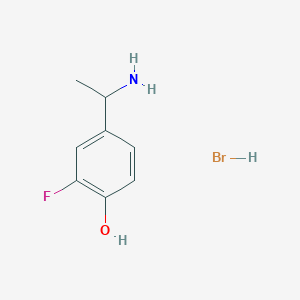
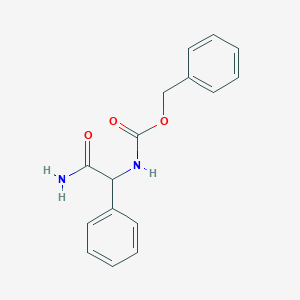
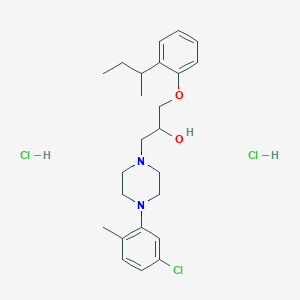
![4-[(2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl)oxy]butanoic acid](/img/structure/B2851068.png)
![N-(furan-2-ylmethyl)-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2851069.png)
![1-[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2851070.png)

![6-Bromo-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-3-carboxamide](/img/structure/B2851075.png)